ethyl 2-sulfanylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-sulfanylpentanoate is an organic compound with the molecular formula C7H14O2S. It is an ester derivative of pentanoic acid, featuring a sulfanyl group attached to the second carbon of the pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulfanylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the thiol-ene reaction, where 2-pentenoic acid is reacted with ethanethiol in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and provides a high yield of the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to enhance reaction efficiency and product yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification reaction while minimizing by-product formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfanylpentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylpentanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms .
Comparison with Similar Compounds
Ethyl 2-sulfanylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-mercaptopropanoate: Similar in structure but with a shorter carbon chain.
Ethyl 3-sulfanylbutanoate: Similar in structure but with the sulfanyl group on the third carbon.
Ethyl 2-sulfanylhexanoate: Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the sulfanyl group, which can influence its reactivity and applications .
Properties
CAS No. |
91983-96-9 |
---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.